2-Bromo-4-ethoxy-1,3-difluorobenzene
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Overview
Description
2-Bromo-4-ethoxy-1,3-difluorobenzene is an organic compound with the molecular formula C8H7BrF2O. It is a colorless liquid with a distinctive odor and is insoluble in water but soluble in organic solvents such as ethanol, ether, and dimethyl sulfoxide . This compound is often used as an intermediate in organic synthesis due to its unique reactivity and substitution pattern.
Preparation Methods
The synthesis of 2-Bromo-4-ethoxy-1,3-difluorobenzene typically involves the reaction of 2,3-difluorobenzene with bromoethanol under basic conditions . The reaction proceeds through an electrophilic aromatic substitution mechanism, where the bromine atom is introduced to the aromatic ring, followed by the ethoxy group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-4-ethoxy-1,3-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms, which activate the aromatic ring towards nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include bases like potassium carbonate, catalysts such as palladium, and solvents like dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-ethoxy-1,3-difluorobenzene has several applications in scientific research:
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 2-Bromo-4-ethoxy-1,3-difluorobenzene exerts its effects is primarily through its reactivity in electrophilic aromatic substitution reactions. The presence of bromine and fluorine atoms on the aromatic ring influences the compound’s reactivity and the types of reactions it can undergo. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied .
Comparison with Similar Compounds
2-Bromo-4-ethoxy-1,3-difluorobenzene can be compared with other similar compounds, such as:
1-Bromo-4-ethoxy-2,3-difluorobenzene: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
2,3-Difluoro-4-bromophenetole: Another closely related compound with similar uses in organic synthesis.
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it valuable in various synthetic applications.
Properties
IUPAC Name |
3-bromo-1-ethoxy-2,4-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-2-12-6-4-3-5(10)7(9)8(6)11/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMHYSZPGLWSKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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